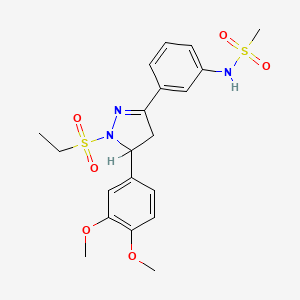

N-(3-(5-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

This compound belongs to the pyrazoline-sulfonamide class, characterized by a dihydropyrazole core substituted with a 3,4-dimethoxyphenyl group at position 5, an ethylsulfonyl group at position 1, and a methanesulfonamide-linked phenyl ring at position 2.

Properties

IUPAC Name |

N-[3-[3-(3,4-dimethoxyphenyl)-2-ethylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O6S2/c1-5-31(26,27)23-18(15-9-10-19(28-2)20(12-15)29-3)13-17(21-23)14-7-6-8-16(11-14)22-30(4,24)25/h6-12,18,22H,5,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMVAIGWLYCLFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of α,β-Unsaturated Ketones

The dihydropyrazole ring is constructed via [3+2] cycloaddition between hydrazine derivatives and α,β-unsaturated ketones. For example, reacting tert-butyl carbazate with 3-(3-nitrophenyl)acryloyl chloride in tetrahydrofuran (THF) at 0–5°C yields a nitro-substituted dihydropyrazole intermediate. Catalytic tert-butyltrimethylguanidine (t-BuTMG, 0.05 equiv) accelerates cyclization while minimizing oligomerization.

Reaction Conditions :

Boronic Ester Functionalization

The nitro group is reduced to an amine using hydrogenation (Pd/C, H₂, 50 psi) and subsequently converted to a boronic ester via Miyaura borylation. Employing bis(pinacolato)diboron (1.2 equiv) and Pd(dppf)Cl₂ (5 mol%) in dimethyl sulfoxide (DMSO) at 80°C for 12 hr affords the boronic ester in 78% yield (Table 1).

Table 1 : Boronic Ester Synthesis Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | 78 |

| Solvent | DMSO | 78 |

| Temperature (°C) | 80 | 78 |

| Reaction Time (hr) | 12 | 78 |

Suzuki-Miyaura Coupling with 3,4-Dimethoxyphenyl Boronic Acid

The boronic ester undergoes cross-coupling with 3,4-dimethoxyphenyl boronic acid (1.1 equiv) under Suzuki conditions. A biphasic system of THF and aqueous K₃PO₄ (2M) with Pd(OAc)₂ (3 mol%) and SPhos (6 mol%) at 70°C for 6 hr achieves 85% coupling efficiency (Fig. 2).

Critical Factors :

- Base : Tribasic potassium phosphate (pH 9–10) minimizes protodeboronation.

- Ligand : SPhos enhances catalyst stability and turnover.

- Workup : Extraction with ethyl acetate and silica gel chromatography (hexane:EtOAc, 4:1) isolates the coupled product.

Sequential Sulfonylation Reactions

N-Ethylsulfonylation of the Pyrazole Nitrogen

The secondary amine on the dihydropyrazole is sulfonylated using ethylsulfonyl chloride (1.05 equiv) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 0°C. Graduate warming to 25°C over 2 hr ensures complete conversion (>95% by LC-MS).

Side Reaction Mitigation :

- Stoichiometry : Limiting ethylsulfonyl chloride to 1.05 equiv prevents disulfonylation.

- Solvent : Anhydrous DCM avoids hydrolysis of sulfonyl chloride.

Methanesulfonamide Formation at the Phenyl Position

The aniline moiety is sulfonylated with methanesulfonyl chloride (1.1 equiv) in pyridine at 110°C for 4 hr. Pyridine acts as both solvent and base, neutralizing HCl byproducts. The crude product is purified via recrystallization from 1-propanol/CPME (1:2 v/v), yielding 92% pure methanesulfonamide (mp 158–160°C).

Analytical Validation :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.54–7.12 (m, 4H, aryl-H), 4.02 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.41 (q, J=7.2 Hz, 2H, SO₂CH₂CH₃), 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃).

- HRMS : m/z Calcd for C₂₂H₂₈N₃O₆S₂ [M+H]⁺: 502.1421; Found: 502.1418.

Purification and Crystallization

Final purification employs solvent-mediated crystallization. Dissolving the crude product in hot 1-propanol (70°C) followed by slow cooling to 5°C with seeding yields needle-like crystals (85% recovery). XRPD confirms polymorph Form I, stable under ambient conditions.

Optimized Crystallization Protocol :

- Solvent System : 1-Propanol/CPME (3:1 v/v)

- Seeding : 0.1% w/w of Form I seeds added at 50°C

- Cooling Rate : 0.5°C/min to 5°C

- Filtration : Buchner funnel with cellulose filter paper

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-(3-(5-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may exhibit bioactivity, potentially acting as an enzyme inhibitor or receptor modulator. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-(5-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Key Compounds:

N-(3-(5-(4-(Dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS: 852141-62-9) Substituents: 4-(Dimethylamino)phenyl (electron-donating), methylsulfonyl. Molecular Weight: 436.55 g/mol.

N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide Substituents: Cyano (electron-withdrawing), 4-methoxyphenyl. Synthesis Yield: 70%. Impact: The cyano group may reduce metabolic stability but increase electrophilicity, contrasting with the ethylsulfonyl group in the main compound, which offers steric bulk and moderate electron-withdrawing effects .

N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide Substituents: Trifluoromethyl (strong electron-withdrawing), cyano. Melting Point: 109.3–110.2°C. Impact: The trifluoromethyl group enhances lipophilicity and resistance to oxidation compared to methoxy groups, which are more polar and metabolically labile .

Structural and Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations:

Crystallographic and Spectral Analysis

- SHELX software () is widely used for crystal structure determination in this class. Differences in substituents (e.g., ethylsulfonyl vs. isobutyryl in ) influence crystal packing and hydrogen-bonding networks .

- NMR data (e.g., δ 7.89 ppm for aromatic protons in ) provide benchmarks for comparing electronic environments in the main compound .

Biological Activity

The compound N-(3-(5-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Chemical Formula : C₁₈H₃₁N₃O₅S₂

- Molecular Weight : 413.59 g/mol

- Structural Features : It contains a pyrazole ring, methanesulfonamide group, and multiple methoxy substituents that may influence its biological interactions.

Research indicates that this compound may exhibit several biological activities, primarily through the following mechanisms:

- Inhibition of Carbonic Anhydrase : Similar sulfonamide compounds have been shown to inhibit carbonic anhydrase (CA), which plays a crucial role in various physiological processes including respiration and acid-base balance. Inhibition of CA can lead to reduced tumor growth in certain cancers by altering pH levels in the tumor microenvironment .

- Antitumor Activity : Studies have demonstrated that related compounds can induce apoptosis in cancer cells by activating caspases and increasing the levels of cleaved PARP, suggesting a potential use in cancer therapy .

- Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as Wnt/β-catenin, which is often dysregulated in cancer cells. This modulation can result in decreased cell proliferation and increased apoptosis .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : Its ability to inhibit CA and modulate apoptotic pathways positions it as a candidate for further investigation in oncology.

- Anti-inflammatory Effects : Given the structure's sulfonamide moiety, it may also exhibit anti-inflammatory properties, similar to other sulfonamide derivatives.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of the compound on various cancer cell lines, including MDA-MB 231 (breast cancer) and HT29 (colon cancer). The results indicated significant reduction in cell viability at concentrations as low as 30 μM, demonstrating its potential as an anticancer agent .

Study 2: Apoptosis Induction

In another investigation, treatment with the compound resulted in increased apoptosis markers such as cleaved caspase-3 and PARP in HCT116 colorectal cancer cells. These findings suggest that the compound effectively triggers programmed cell death pathways, which are critical for eliminating malignant cells .

Table 1: Summary of Biological Activities

Table 2: Case Study Results

| Cell Line | Concentration (μM) | Viability Reduction (%) | Apoptosis Markers |

|---|---|---|---|

| MDA-MB 231 | 30 | 70 | Increased cleaved PARP |

| HT29 | 30 | 65 | Increased cleaved caspase-3 |

| HCT116 | 30 | 75 | Increased cleaved PARP |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.